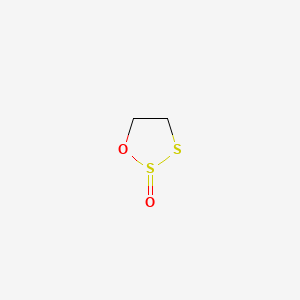

1,2,3-Oxadithiolane 2-oxide

Description

Structure

3D Structure

Properties

CAS No. |

57738-74-6 |

|---|---|

Molecular Formula |

C2H4O2S2 |

Molecular Weight |

124.19 g/mol |

IUPAC Name |

oxadithiolane 2-oxide |

InChI |

InChI=1S/C2H4O2S2/c3-6-4-1-2-5-6/h1-2H2 |

InChI Key |

RVFDFCGMWXWXOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CSS(=O)O1 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 1,2,3 Oxadithiolane 2 Oxide and Its Analogs

Established Synthetic Pathways to the Core 1,2,3-Oxadithiolane 2-oxide System

The primary and most well-established method for synthesizing the this compound core structure involves the direct reaction of a suitable precursor with thionyl chloride.

The parent this compound is synthesized from 2-mercaptoethanol (B42355) and thionyl chloride. This reaction is analogous to the well-known preparation of cyclic sulfites from 1,2-diols and thionyl chloride. researchgate.net In this process, the hydroxyl and thiol groups of 2-mercaptoethanol react with thionyl chloride in a cyclization reaction to form the five-membered ring. The reaction typically proceeds with the elimination of two molecules of hydrogen chloride. A similar methodology has been successfully employed for the synthesis of the benzo-fused analog, benzo[d] rsc.orgnih.govresearchgate.netoxadithiole 2-oxide, from 2-mercaptophenol (B73258) and thionyl chloride, lending strong support to this synthetic route.

A general representation of this reaction is as follows:

The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is formed, which can help to drive the reaction to completion and prevent acid-catalyzed side reactions.

The choice of solvent can have a significant impact on the outcome of the synthesis of cyclic sulfites from diols and thionyl chloride, and similar effects are anticipated in the synthesis of 1,2,3-oxadithiolane 2-oxides. While specific studies dedicated solely to solvent effects on the synthesis of the parent this compound are not extensively documented, valuable insights can be drawn from related systems. For instance, in the reaction of enantiopure cyclic diols with thionyl chloride, the solvent has been shown to influence the stereochemical outcome of the reaction. rsc.org

Commonly used solvents for reactions involving thionyl chloride include non-polar aprotic solvents like dichloromethane, chloroform (B151607), and toluene. The polarity and coordinating ability of the solvent can affect the reaction mechanism, particularly the nature of the reactive intermediates. For example, in non-coordinating solvents, the reaction may proceed through a concerted mechanism, while in polar or coordinating solvents, ionic intermediates may be more prevalent, potentially leading to different product distributions or stereoselectivities.

Table 1: Potential Solvents and Their Anticipated Effects

| Solvent | Polarity | Anticipated Effects |

| Dichloromethane | Polar Aprotic | Good for dissolving reactants, may favor a more controlled reaction. |

| Toluene | Non-polar | Can facilitate higher reaction temperatures, may influence reaction rate. |

| Diethyl ether | Polar Aprotic | Can coordinate with intermediates, potentially affecting stereoselectivity. |

| Pyridine | Polar Aprotic (Basic) | Acts as both a solvent and a base, neutralizing HCl and catalyzing the reaction. |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound follows a similar strategy, starting from appropriately substituted 1,2-mercaptoalcohols.

The synthesis of alkyl homologs, such as the 5-methyl-1,2,3-oxadithiolane 2-oxide, is achieved by using the corresponding substituted mercaptoalcohol. For the 5-methyl derivative, the starting material would be 1-mercapto-2-propanol. The reaction with thionyl chloride is expected to proceed analogously to the synthesis of the parent compound.

The reaction of a chiral mercaptoalcohol, such as (R)- or (S)-1-mercapto-2-propanol, with thionyl chloride can lead to the formation of diastereomeric products, as the newly formed stereocenter at the sulfur atom adds to the existing stereocenter in the molecule. The ratio of these diastereomers can be influenced by the reaction conditions, including the solvent and temperature. Studies on the reaction of chiral diols with thionyl chloride have shown that mixtures of diastereoisomeric cyclic sulfites are often formed. rsc.org

The synthesis of aryl-substituted homologs, such as the 5-phenyl-1,2,3-oxadithiolane 2-oxide from 1-phenyl-2-mercaptoethanol, presents potential challenges. While the general synthetic approach remains the same, the electronic and steric properties of the aryl group can influence the reaction's feasibility and outcome.

Potential challenges include:

Steric Hindrance: The bulky phenyl group may hinder the approach of the reagents and the subsequent cyclization step, potentially leading to lower yields or requiring more forcing reaction conditions.

Electronic Effects: The electron-withdrawing or -donating nature of the aryl substituent could affect the nucleophilicity of the hydroxyl and thiol groups, thereby influencing the reaction rate.

Side Reactions: The presence of the aromatic ring could lead to potential side reactions, such as electrophilic aromatic substitution, under the acidic conditions generated during the reaction, although this is less likely with the deactivating effect of the adjacent functional groups.

Specific literature detailing the synthesis and associated challenges for the 5-phenyl homolog of this compound is scarce, suggesting that this particular derivative may be less studied or more difficult to prepare than its alkyl counterparts.

Emerging Synthetic Strategies and Precursors

While the reaction of mercaptoalcohols with thionyl chloride remains the most direct route, other potential synthetic strategies for the this compound ring system can be considered. One such emerging area, by analogy to the synthesis of cyclic sulfites, is the reaction of epoxides with sulfur dioxide. researchgate.net This method offers an alternative pathway that avoids the use of thionyl chloride.

For instance, the reaction of an episulfide (thiirane) with sulfur dioxide could potentially lead to the formation of a this compound. However, the regioselectivity and efficiency of such a reaction would need to be investigated.

Another area of exploration involves cycloaddition reactions. While not yet established for this specific ring system, [3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocycles. uchicago.edulibretexts.org The development of a suitable three-atom component that could react with a sulfur-containing two-atom component might provide a novel entry to this heterocyclic system.

Iii. Reaction Mechanisms and Reactivity Profiles of 1,2,3 Oxadithiolane 2 Oxide

Ring-Opening Reaction Pathways

The five-membered ring of 1,2,3-oxadithiolane 2-oxide is prone to cleavage under various conditions, proceeding through mechanisms influenced by the nature of the attacking reagent and the reaction environment.

This compound undergoes hydrolysis in the presence of bases. The alkaline hydrolysis of this cyclic sulfite (B76179) has been studied, revealing its susceptibility to nucleophilic attack by hydroxide (B78521) ions. acs.org The reaction proceeds via the cleavage of a carbon-oxygen bond, leading to the opening of the heterocyclic ring.

While detailed studies on the reaction with weaker bases like potassium carbonate are not extensively documented in the literature, the proposed mechanism would likely involve the carbonate anion acting as the nucleophile. In simple hydrolysis, the expected products are ethylene (B1197577) glycol and the sulfite salt. However, under different conditions, further decomposition can occur. For instance, in the context of electrolyte additives in lithium-ion batteries, reductive decomposition pathways have been theoretically investigated, identifying products such as lithium sulfite (Li₂SO₃) and ethylene. researchgate.netnih.gov While the mechanism is reductive rather than base-mediated, it demonstrates the potential for the molecule to fragment into smaller gaseous products and inorganic salts. A proposed decomposition pathway with a base like potassium carbonate could lead to the formation of ethylene sulfide, carbon dioxide, and sulfur dioxide, although this specific transformation requires further empirical validation.

Table 1: Potential Products of this compound Decomposition under Different Conditions

| Condition | Reagent/Initiator | Potential Products |

|---|---|---|

| Alkaline Hydrolysis | Hydroxide (OH⁻) | Ethylene glycol, Sulfite ion (SO₃²⁻) |

| Reductive Decomposition | Electron transfer (e.g., from an electrode) | Lithium sulfite, Ethylene, (CH₂OSO₂Li)₂ researchgate.netnih.gov |

Specific studies detailing the halogenation reactions, such as bromination, of this compound are scarce in published literature. However, reactivity can be inferred by comparing it to related structures. The sulfur atom in the sulfite is in the +4 oxidation state and could potentially react with strong oxidizing agents like halogens. A plausible reaction pathway could involve an initial attack on the sulfur atom, leading to a transient, unstable intermediate that subsequently undergoes ring-opening or rearrangement.

Alternatively, if the reaction were to parallel the bromination of alkenes, it would involve the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack. masterorganicchemistry.com However, the saturated nature of the carbon backbone in this compound makes this mechanism less likely unless elimination precedes addition. A more probable pathway might resemble the Pummerer reaction, where the sulfoxide (B87167) is activated, followed by nucleophilic attack of the halide. acs.org

The thermal stability of this compound is limited. Upon heating, it is known to decompose, generating irritating and highly toxic gases, including oxides of sulfur and carbon monoxide. acs.org The mechanism of thermal decomposition likely involves fragmentation of the ring. Pyrolysis of related sulfur-containing organic compounds is known to produce ethylene and sulfur dioxide, suggesting a potential pathway for this compound could be a retro-cycloaddition reaction, extruding sulfur dioxide to yield ethylene oxide, which could then undergo further decomposition. psecommunity.orgnih.gov

Detailed mechanistic studies on the photolytic decomposition of this compound are not widely available. However, analogies can be drawn from the photolysis of other cyclic compounds, such as cyclic ketones, which are known to undergo ring-opening upon photoexcitation to form diradical intermediates. uci.edursc.org A similar mechanism for ethylene sulfite would involve photochemical excitation followed by the cleavage of one of the ring bonds (likely a C-O or S-O bond) to generate a diradical species that could then fragment into smaller, stable molecules. Flash photolysis studies on the sulfite ion (SO₃²⁻) have been conducted, though this does not directly detail the mechanism for the cyclic ester. acs.org

The ring-opening of this compound can be compared to the well-studied ring-opening of epoxides (oxiranes). Both are three-atom (for epoxides) or five-atom (for cyclic sulfites) heterocyclic systems containing oxygen, and both react via cleavage of a carbon-oxygen bond due to ring strain.

SN2-type Basic/Nucleophilic Mechanisms: Epoxides readily undergo ring-opening with strong nucleophiles, including bases like hydroxide, in a classic SN2 reaction. The nucleophile attacks the less sterically hindered carbon atom, resulting in inversion of stereochemistry. researchgate.net Similarly, the alkaline hydrolysis of ethylene sulfite proceeds via nucleophilic attack on a carbon atom, cleaving the C-O bond. acs.org In both cases, the ring strain facilitates the reaction, making the ether (in epoxides) or ester (in sulfites) oxygen a viable leaving group upon ring-opening.

Acidic Mechanisms: In acidic conditions, an epoxide's oxygen is first protonated, making it a much better leaving group. The nucleophile then attacks. This reaction has characteristics of both SN1 and SN2 pathways. The attack occurs at the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state. researchgate.net The acid-catalyzed hydrolysis of ethylene sulfite also shows a significant rate increase, where protonation likely occurs at one of the oxygen atoms, activating the ring for nucleophilic attack by water. acs.org

Reductive/Oxidative Mechanisms: While less common for simple ethers, reductive and oxidative ring-opening mechanisms are known for epoxides, especially in biological systems or with specific reagents. acs.org Theoretical studies on this compound have focused heavily on its reductive decomposition, particularly in the context of battery electrolytes. researchgate.netacs.orgrsc.orgnih.govrsc.org These studies show that one- or two-electron reduction leads to a radical anion, which rapidly undergoes ring-opening. researchgate.netnih.gov This highlights a key reactivity pathway for the cyclic sulfite that is driven by electron transfer.

Table 2: Comparison of Ring-Opening Mechanisms: Epoxides vs. This compound

| Mechanism Type | Epoxides | This compound | Key Similarities/Differences |

|---|---|---|---|

| Basic (SN2) | Attack at less substituted carbon; inversion of configuration. | Nucleophilic attack at carbon, C-O bond cleavage. | Both are driven by ring strain; the nature of the leaving group (alkoxide vs. ring-opened sulfite) differs. |

| Acidic (SN1/SN2-like) | Protonation of oxygen, then nucleophilic attack at the more substituted carbon. | Rate enhancement in acid; protonation activates the ring. | Both are activated by protonation. Regioselectivity in substituted sulfites is less studied but would depend on charge stabilization. |

| Reductive | Less common, often enzyme-catalyzed. | A primary decomposition pathway; forms a radical anion intermediate upon electron transfer. | Reductive cleavage is a more prominent and studied pathway for the cyclic sulfite compared to simple epoxides. |

Cycloaddition Reactions and Dimerization Processes

[3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. google.com This reaction involves a 1,3-dipole reacting with a "dipolarophile" (such as an alkene or alkyne). nih.gov

This compound is not itself a 1,3-dipole. However, it has the potential to act as a precursor to reactive species that can participate in such reactions. A well-established strategy in organic synthesis is the use of cycloaddition reactions that are followed by the extrusion (elimination) of a small, stable molecule like carbon dioxide (CO₂) or sulfur dioxide (SO₂). nih.govresearchgate.net The thermal or photochemical decomposition of this compound could lead to the extrusion of SO₂, a thermodynamically favorable process. This extrusion would likely generate a highly reactive intermediate, such as an epoxide or a diradical, which could then engage in further reactions, including cycloadditions. For example, the loss of SO₂ could yield ethylene oxide, which can undergo its own set of cycloaddition reactions. nih.gov While direct use of this compound as a synthon in [3+2] cycloadditions via SO₂ extrusion is not a commonly cited method, the underlying principle is chemically sound and analogous to well-known cheletropic reactions. imperial.ac.uk

Analogous Dimerization Phenomena in Related Sulfine (B13751562) Chemistry (e.g., 1,2,5-Oxadithiolane-2-oxides from Sulfine Dimerization)

Sulfines, which are thiocarbonyl S-oxides (R₂C=S=O), are structurally related to the presumed reactive intermediates in some transformations of this compound. The chemistry of sulfines includes characteristic dimerization and cycloaddition reactions that serve as valuable analogies for understanding the potential reactivity of the target compound.

The dimerization of sulfines can proceed through various pathways depending on the substituents and reaction conditions. A notable example is the dimerization of syn-propanethial S-oxide, a lachrymatory agent released from onions. This sulfine undergoes a [2+2] cycloaddition to form a stable thiosulfonate dimer, specifically trans-3,4-diethyl-1,2-dithietane 1,1-dioxide. wikipedia.org This process highlights the ability of the C=S=O moiety to participate in cycloaddition reactions, leading to cyclic structures with sulfur-sulfur bonds.

While the direct dimerization of sulfines to form 1,2,5-oxadithiolane-2-oxides is not a commonly cited pathway, the underlying principles of their reactivity as 1,3-dipoles are well-established. thieme-connect.de Sulfines can be generated through several methods, including the direct oxidation of thiocarbonyl compounds or the reaction of (diarylmethylene)triphenylphosphoranes with sulfur dioxide. thieme-connect.de Once formed, these reactive species can be trapped by various dipolarophiles. For instance, the cycloaddition of α-oxo sulfines with nitrile oxides has been shown to produce 1,2,5-oxathiazole-S-oxides, demonstrating the capability of the sulfine functional group to form five-membered heterocyclic rings through dipolar cycloadditions. researchgate.net

Computational studies on S-oxide tautomers derived from thioamide and thiourea-containing compounds indicate that the stability of the sulfine form (R-C[=SO]NH₂) versus the sulfenic acid form (R-C[=S-OH]NH) is highly dependent on the molecular structure. nih.gov This tautomeric equilibrium influences the subsequent reactivity, including the potential for dimerization or other cycloaddition reactions. nih.gov

Theoretical Frameworks for 1,3-Dipolar Cycloadditions

The reactivity of this compound and its potential intermediates can be rationalized through the theoretical frameworks governing 1,3-dipolar cycloadditions. These reactions involve a 1,3-dipole, an electronically neutral molecule with positive and negative charges delocalized over three atoms, reacting with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. This process is a [π4s + π2s] cycloaddition, which is thermally allowed by the Woodward-Hoffmann rules.

Sulfines and related species like thiocarbonyl ylides (R₂C=S⁺-C⁻H₂) are classic examples of 1,3-dipoles. thieme-connect.de Their reactivity in cycloadditions is governed by the energies of their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa) dictates the reaction rate and regioselectivity.

Theoretical studies using Density Functional Theory (DFT) have been employed to analyze the cycloaddition of sulfines. For example, calculations on the reaction of H₂CSO predict a [2+3] cycloaddition mechanism with a relatively low activation barrier. acs.org The electronic charge distribution in sulfines shows that the charge on the central carbon is highly dependent on the nature of the substituents, which in turn affects its reactivity as a dipole. thieme-connect.de

The distortion/interaction model provides another powerful theoretical lens for analyzing these reactions. This model posits that the activation energy of a cycloaddition is a sum of two main components: the distortion energy required to bend the reactants into their transition state geometries and the interaction energy gained from the stabilizing orbital interactions between the distorted molecules. This framework has been successfully applied to predict the reactivity of various bioorthogonal cycloadditions.

Electrophilic and Nucleophilic Transformations at Sulfur and Carbon Centers

The reactivity of this compound is characterized by the presence of multiple reactive sites, primarily the electrophilic sulfur atom of the sulfinate ester and the adjacent carbon atoms. The molecule can thus participate in both electrophilic and nucleophilic transformations.

The sulfur atom in the sulfinate ester group of this compound is in the +4 oxidation state and is susceptible to further oxidation. Analogous cyclic sulfinate esters, such as 1,2-benzoxathian 2-oxide, can be readily oxidized to the corresponding cyclic sulfonate ester (sultone), where the sulfur atom is in the +6 oxidation state. acs.orgacs.org This transformation is typically achieved using peroxide-based oxidizing agents. acs.org

The oxidation of sulfinate esters can also be part of more complex synthetic sequences. Recent developments include visible light-induced methods and electrochemical oxidative couplings of thiols and alcohols to generate sulfinate esters. acs.orgorganic-chemistry.org These methods highlight the accessibility of the sulfinate sulfur to redox manipulations under various conditions, including photochemical and electrochemical. rsc.orgprinceton.eduresearchgate.net

| Reaction Type | Reagent/Condition | Product Type | Reference(s) |

| Oxidation | Peroxide | Cyclic Sulfonate (Sultone) | acs.org |

| Photochemical Synthesis | Visible light, photocatalyst | 1,2-Sulfinate-sulfonate esters | acs.org |

| Electrochemical Synthesis | Electrochemical oxidation | Sulfinate esters | organic-chemistry.org |

The Pummerer rearrangement is a classic reaction of sulfoxides that transforms them into α-acyloxy thioethers in the presence of an acylating agent like acetic anhydride. rsc.org The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. This electrophilic intermediate is then trapped by a nucleophile. rsc.org

While this compound is a sulfinate ester, not a sulfoxide, related Pummerer-type reactivity is known for this class of compounds. The "sulfinate-sulfone Pummerer rearrangement" has been described, where sulfinyl chlorides react in a manner that leads to the formation of sulfonyl thioethers. acs.org This suggests that under activating conditions, the sulfinate group can undergo rearrangements involving C-S bond cleavage and formation.

Alkyl sulfinates, such as this compound, are known to be potent electrophiles at the sulfur center, with reactivity comparable to sulfonyl chlorides. nih.gov However, they can also act as formal nucleophiles. Mechanistic studies suggest that this dual reactivity can arise from the in situ release of a sulfinic acid upon protonation or activation, which then acts as the true nucleophilic species, attacking electrophiles like iminium ions. nih.gov This interception forges new C-S bonds, leading to products such as aminomethyl sulfones. nih.gov

| Pummerer Variant | Reactant Type | Key Intermediate | Product Type | Reference(s) |

| Classical Pummerer | Alkyl Sulfoxide | Thionium ion | α-Acyloxy thioether | rsc.org |

| Sulfinate-Sulfone Pummerer | Sulfinyl Chloride | Sulfonium (B1226848) salt / Sulfurane | Sulfonyl thioether | acs.org |

| Sulfinate Nucleophilic Addition | Alkyl Sulfinate | Sulfinic acid | Aminomethyl sulfone | nih.gov |

Investigated Reactions Under Various Conditions

The stability and reactivity of this compound have been explored under different reaction conditions, revealing pathways for its decomposition and transformation.

Under thermal conditions, such as flash vacuum pyrolysis (FVP), related five-membered cyclic sulfoxides are known to undergo extrusion of sulfur monoxide (SO) or sulfur dioxide (SO₂). researchgate.net For example, the pyrolysis of 1,3-oxathiolane (B1218472) S-oxide derivatives predominantly leads to the extrusion of SO, yielding ethene and a carbonyl compound. researchgate.net A minor pathway involves rearrangement to thiirane (B1199164) S-oxide and then to 1,2-oxathietane. researchgate.net The thermal decomposition of this compound has been suggested to proceed via the intermediacy of 1,2-oxathietane.

Photochemical reactions offer another avenue for transforming cyclic sulfur compounds. While specific photolysis studies on this compound are not extensively documented, analogous systems provide insight into potential reaction pathways. The photolysis of heterocyclic N-oxides and S-oxides can lead to deoxygenation, releasing atomic oxygen O(³P). nih.govsemanticscholar.org For instance, dibenzothiophene (B1670422) S-oxide is a well-known photochemical source of O(³P). nih.gov Similarly, photolysis of thiophene (B33073) S-oxides can result in deoxygenation back to the parent thiophene. semanticscholar.org Other photochemical transformations observed in related systems include ring expansion, as seen in the visible light-mediated reaction of cyclic N-sulfenyl sulfoximines with aryl diazoacetates. chinesechemsoc.org The photolysis of carbonyl nitrates has also been studied, showing that the proximity of functional groups can enhance UV absorption and lead to efficient photodissociation. copernicus.org

Chemical reactivity studies have shown that treatment of this compound with potassium carbonate leads to its decomposition into carbon dioxide, sulfur dioxide, and ethylene sulfide. Bromination with elemental bromine results in the formation of bis(2-bromoethyl) disulfide.

| Condition | Observed/Potential Pathway | Products/Intermediates | Reference(s) |

| Thermal (Pyrolysis) | Extrusion/Rearrangement | Ethene, Carbonyls, 1,2-Oxathietane | researchgate.net |

| Photochemical | Deoxygenation, Ring Expansion | Parent heterocycle, Expanded rings | nih.govsemanticscholar.orgchinesechemsoc.org |

| Chemical (Base) | Decomposition | CO₂, SO₂, Ethylene sulfide | |

| Chemical (Halogenation) | Ring opening/Substitution | Bis(2-bromoethyl) disulfide |

Iv. Spectroscopic and Structural Elucidation of 1,2,3 Oxadithiolane 2 Oxide and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of 1,2,3-oxadithiolane 2-oxide analogs in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by advanced two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals, providing insights into the connectivity and conformation of the heterocyclic ring system.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. For benzo-analogs such as Benzo[d] rsc.orgipb.ptmdpi.comoxadithiole 2-oxide, the aromatic protons appear as a complex multiplet system due to spin-spin coupling. Detailed analysis, including the determination of coupling constants (J-values), is essential for assigning each proton to its specific position on the benzene (B151609) ring. mdpi.com

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the oxadithiolane 2-oxide ring. By comparing the spectral data with related compounds like catechol sulfite (B76179), a comprehensive assignment can be achieved. mdpi.com

Interactive Table: ¹H NMR Data for Benzo[d] rsc.orgipb.ptmdpi.comoxadithiole 2-oxide Data recorded in CDCl₃. Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz.

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constants (J) |

|---|---|---|---|

| H-4 | 7.358 | ddd | 8.0, 7.5, 1.6 |

| H-5 | 7.238 | ddd | 8.1, 7.5, 1.0 |

| H-6 | 7.294 | ddd | 8.1, 7.5, 1.6 |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In the case of Benzo[d] rsc.orgipb.ptmdpi.comoxadithiole 2-oxide, six distinct signals are observed, corresponding to the six carbon atoms of the benzo group. mdpi.com The chemical shifts of the quaternary carbons (C-3a and C-7a), which are directly attached to the heteroatoms of the five-membered ring, are significantly different from those of the proton-bearing carbons. mdpi.com The specific assignments are typically confirmed using 2D NMR techniques.

Interactive Table: ¹³C NMR Data for Benzo[d] rsc.orgipb.ptmdpi.comoxadithiole 2-oxide Data recorded in CDCl₃. Chemical shifts (δ) are reported in ppm.

| Carbon | Chemical Shift (δ) |

|---|---|

| C-3a | 145.4 |

| C-4 | 125.7 |

| C-5 | 128.0 |

| C-6 | 124.6 |

| C-7 | 115.0 |

To overcome the complexities of 1D spectra and provide definitive structural assignments, various 2D NMR experiments are employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For benzo-analogs, it helps to trace the connectivity of the aromatic protons (e.g., H-4 through H-7). researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the straightforward assignment of protonated carbons. ipb.pt

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for analogs with aliphatic substituents. rsc.org

These advanced techniques, when used in combination, provide a complete and reliable picture of the molecular structure in solution. semanticscholar.org

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallographic studies on Benzo[d] rsc.orgipb.ptmdpi.comoxadithiole 2-oxide have revealed key structural features. The five-membered heterocyclic ring is not planar but adopts an envelope conformation . mdpi.com In this arrangement, four of the atoms (O1, C7a, C3a, and S3) are nearly coplanar, while the fifth atom (S2) is out of this plane. mdpi.com

A significant finding from the crystal structure is the orientation of the exocyclic S=O group. The oxygen atom (O2) occupies an axial position, pointing away from the plane of the benzene ring, while the lone pair of electrons on the S2 sulfur atom is in the equatorial position. mdpi.com This axial preference for the S=O oxygen is a common feature in related five-membered cyclic sulfites and has also been observed in other 1,2,3-benzotrithiole 2-oxides. mdpi.com

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. In the solid state, molecules of this compound analogs are packed in a way that maximizes stabilizing forces. While strong hydrogen bonds are absent in the unsubstituted benzo-analog, weaker interactions such as van der Waals forces and potential C-H···O contacts dictate the crystal packing. nih.gov The study of these interactions is crucial for understanding the physical properties of the material. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the different types of intermolecular contacts within a crystal. nih.govnih.gov The packing arrangement in Benzo[d] rsc.orgipb.ptmdpi.comoxadithiole 2-oxide consists of layers of molecules, with the orientation influenced by these subtle non-covalent interactions. mdpi.commdpi.com

Advanced Spectroscopic Characterization Techniques

Beyond nuclear magnetic resonance (NMR) spectroscopy, several other advanced spectroscopic methods are indispensable for a thorough characterization of cyclic sulfites like this compound.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound, these methods are particularly sensitive to the vibrations of the sulfite ester group.

The most prominent feature in the IR spectrum of a cyclic sulfite is the strong absorption band corresponding to the S=O stretching vibration (ν S=O). This band typically appears in the range of 1200-1250 cm⁻¹. Its precise position can be influenced by the ring strain and the electronegativity of substituents. The presence of this intense peak is a key diagnostic marker for the sulfite functionality.

Other significant vibrational modes include the C-O and S-O single bond stretching frequencies. The asymmetric and symmetric stretching of the C-O-S linkage gives rise to characteristic bands, typically found in the 1000-1100 cm⁻¹ and 700-850 cm⁻¹ regions, respectively. C-H stretching vibrations from the ethylene (B1197577) backbone are observed in their usual region, just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the S=O stretch is also Raman active, other vibrations, such as the S-O-C bending and ring deformation modes, can be more readily observed. In molecules with a center of inversion, IR and Raman activities can be mutually exclusive, providing complementary data for a complete vibrational analysis.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity | Notes |

|---|---|---|---|---|

| C-H Stretch | 2850-3000 | Medium | Medium-Strong | Associated with the ethylene backbone. |

| S=O Stretch | 1200-1250 | Very Strong | Medium | Characteristic, strong absorption for the sulfinyl group. |

| C-O Stretch | 1000-1100 | Strong | Weak | Often appears as a strong, distinct band. |

| S-O Stretch | 700-850 | Medium-Strong | Strong | Involves the stretching of the S-O single bonds within the ring. |

| Ring Deformation | 400-600 | Medium | Medium | Corresponds to bending and twisting motions of the five-membered ring. |

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for confirming its structure through analysis of its fragmentation patterns. Using electron impact (EI) ionization, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes characteristic fragmentation.

The molecular ion peak for this compound (C₂H₄O₃S) would be observed at a mass-to-charge ratio (m/z) of 108. The fragmentation of cyclic sulfites is often initiated by the cleavage of the ring. A common and diagnostic fragmentation pathway is the loss of sulfur dioxide (SO₂), a stable neutral molecule, leading to a fragment ion corresponding to ethene oxide at m/z 44. Another prominent pathway can be the loss of sulfur monoxide (SO), resulting in a fragment at m/z 60. Further fragmentation of the ring can lead to smaller charged species. The precise fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 108 | [C₂H₄O₃S]⁺• | M⁺• | Molecular Ion |

| 78 | [C₂H₂O₂S]⁺• | [M - H₂O - H₂]⁺• | Loss of water and hydrogen |

| 60 | [C₂H₄O₂]⁺• | [M - SO]⁺• | Loss of sulfur monoxide |

| 44 | [C₂H₄O]⁺• | [M - SO₂]⁺• | Loss of sulfur dioxide, a major fragmentation pathway. |

| 28 | [C₂H₄]⁺• | [M - SO₃]⁺• | Loss of sulfur trioxide |

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range provides information about electronic transitions within a molecule. This compound is a saturated heterocyclic compound, meaning it lacks chromophores such as conjugated π-systems or double bonds that typically absorb light in the 200-800 nm range.

The electronic transitions available to saturated molecules like this are primarily high-energy sigma-to-sigma-star (σ→σ) and non-bonding-to-sigma-star (n→σ) transitions. These transitions require high-energy photons and therefore occur at wavelengths below the standard measurement range of most UV-Vis spectrophotometers (<200 nm). Consequently, a UV-Vis spectrum of a pure sample of this compound in a non-absorbing solvent is expected to be transparent, showing no significant absorbance peaks in the 200-800 nm region. This lack of absorption can be a useful piece of information, confirming the absence of unsaturated impurities.

Other Advanced Characterization Techniques

For more detailed structural and electronic information, specialized techniques can be employed.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic structure and local coordination environment of a specific atom. For this compound, Sulfur K-edge X-ray Absorption Near Edge Structure (XANES) spectroscopy would be particularly informative. researchgate.net This method involves exciting a core electron (the 1s electron) of the sulfur atom to unoccupied molecular orbitals. researchgate.net The energy of the absorption edge is highly sensitive to the oxidation state of the sulfur atom. researchgate.net For the sulfite moiety in this compound, the sulfur is in the +4 oxidation state, which would result in a characteristic absorption edge position, clearly distinguishing it from sulfides (-2), sulfoxides (+2), or sulfates (+6). researchgate.net The shape and pre-edge features of the XANES spectrum can provide further details about the symmetry and bonding environment of the sulfur atom. researchgate.net

Electron Microscopy , particularly the emerging technique of Microcrystal Electron Diffraction (MicroED), offers a revolutionary approach to structure determination for small organic molecules. nih.govnih.gov This cryo-electron microscopy method can determine high-resolution atomic structures from nanocrystals that are far too small for conventional X-ray crystallography. acs.org If obtaining single crystals of this compound suitable for X-ray diffraction proves challenging, MicroED could provide an alternative path to its definitive solid-state structure. springernature.com The technique involves collecting electron diffraction data from a continuously rotating, frozen-hydrated nanocrystal, which can then be processed using standard crystallographic software to yield a complete three-dimensional structure. nih.gov

V. Computational and Theoretical Investigations of 1,2,3 Oxadithiolane 2 Oxide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Coupled Cluster Methods)

No published studies employing Density Functional Theory (DFT) or Coupled Cluster methods specifically on 1,2,3-Oxadithiolane 2-oxide were identified.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of this compound based on computational methods is not available in the current literature.

Conformational Analysis and Energetic Landscapes

Specific computational studies on the conformational analysis and energetic landscapes of this compound have not been reported.

Spectroscopic Property Prediction and Correlation with Experimental Data

No theoretical predictions of spectroscopic properties (e.g., NMR, IR, UV-Vis) for this compound and their correlation with experimental data could be found in the surveyed literature.

Molecular Dynamics Simulations

As of late 2025, dedicated molecular dynamics (MD) simulation studies focusing specifically on this compound are not extensively reported in peer-reviewed scientific literature. MD simulations are powerful computational tools used to study the physical movements of atoms and molecules over time, offering insights into conformational dynamics, solvent interactions, and thermodynamic properties. While direct research on this specific compound is limited, the principles of MD can be applied to hypothesize its dynamic behavior, drawing parallels from computational studies on related cyclic organic sulfur compounds.

An MD simulation of this compound would provide critical information on the flexibility and conformational landscape of its five-membered ring. The structure of this ring is not planar and is expected to exhibit dynamic puckering. Theoretical investigations on analogous structures, such as the benzo-fused derivative benzo[d] researchgate.netnih.govmdpi.comoxadithiole 2-oxide, have revealed a distinct "envelope" conformation in the solid state, where one atom is out of the plane formed by the other four. mdpi.com MD simulations could explore the energy barriers between different puckered conformations, such as envelope and twist forms, and determine their relative populations in solution.

Such simulations would typically involve:

Force Field Parameterization: Selecting or developing a suitable force field that accurately describes the intramolecular and intermolecular forces governing the atoms of this compound.

System Setup: Placing the molecule in a simulation box, often solvated with explicit solvent molecules (e.g., water, chloroform) to mimic solution-phase behavior.

Simulation Production: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a representative range of molecular conformations and interactions.

Analysis of the resulting trajectory would yield data on conformational transitions, the influence of the solvent on the orientation of the sulfoxide (B87167) group (axial vs. equatorial preference), and the stability of the molecule at different temperatures.

Were MD simulations to be performed, the research findings would likely be presented in detailed tables. The following interactive tables are illustrative examples of the type of data that such a study could generate, based on common practices in computational chemistry for analyzing the dynamics of small cyclic molecules.

Table 1: Conformational Substates and Ring Puckering Analysis

This table would quantify the geometry of the most stable conformations of the this compound ring identified during a simulation. Puckering descriptors are used to define the shape of the non-planar ring.

| Conformer | Population (%) | Dihedral Angle (O1-S2-S3-C4) | S=O Orientation | Ring Puckering Amplitude (Å) |

| Envelope (S3-flap) | 65% | 35.2° | Axial | 0.45 |

| Twist (S2-S3) | 25% | 20.5° | Equatorial-like | 0.38 |

| Envelope (C4-flap) | 10% | -40.1° | Axial | 0.48 |

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Solvent Effects on Molecular Properties

MD simulations are ideal for studying how a solvent influences a molecule's structure and dynamics. This table illustrates how results comparing the behavior of this compound in different solvent environments could be presented.

| Solvent | Diffusion Coefficient (x 10⁻⁵ cm²/s) | Average S=O to Solvent H-Bond Distance (Å) | Conformational Transition Rate (ns⁻¹) |

| Water | 2.1 | 1.95 | 0.85 |

| Chloroform (B151607) | 3.5 | N/A | 0.50 |

| DMSO | 1.8 | 2.10 | 0.72 |

Note: Data are hypothetical and for illustrative purposes only.

These simulations would provide a foundational understanding of the molecule's dynamic behavior, which is essential for interpreting experimental results and predicting its reactivity and interactions in various chemical environments.

Vi. Research Directions and Potential Applications in Chemical Synthesis

Role as a Synthetic Intermediate for Novel Heterocyclic Compounds

The utility of the 1,2,3-oxadithiolane 2-oxide framework has been demonstrated primarily through the study of its benzo-fused analogue, Benzo[d] nih.govresearchgate.netnih.govoxadithiole 2-oxide. This compound serves as a precursor for generating highly reactive intermediates. Specifically, its gas-phase pyrolysis has been used to generate cyclopentadienethione. mdpi.com This process involves the thermal decomposition of the heterocyclic ring, showcasing its potential as a source for reactive species that could, in principle, be trapped by other molecules to form novel compounds. However, in the documented pyrolysis studies of Benzo[d] nih.govresearchgate.netnih.govoxadithiole 2-oxide, no stable product was ultimately isolated from the reaction. mdpi.com

Exploration of Derivatives with Modified Reactivity

Research into derivatives of this compound has largely centered on the aromatic-fused system, Benzo[d] nih.govresearchgate.netnih.govoxadithiole 2-oxide. The reactivity of this derivative has been compared with its oxygen analogue, benzo[d] nih.govresearchgate.netnih.govdioxathiole 2-oxide, also known as catechol sulfite (B76179). mdpi.com These two compounds exhibit distinct patterns of reactivity under pyrolysis conditions.

The thermal decomposition of catechol sulfite proceeds through the sequential loss of sulfur monoxide and carbon monoxide, yielding cyclopentadienone, which can be isolated as its stable dimer. mdpi.com In contrast, the sulfur analogue, Benzo[d] nih.govresearchgate.netnih.govoxadithiole 2-oxide, is used to generate cyclopentadienethione via pyrolysis. mdpi.com This highlights how the substitution of an oxygen atom for a sulfur atom in the heterocyclic ring modifies the fragmentation pathway and the resulting reactive species.

| Compound | Pyrolysis Product | Reference |

|---|---|---|

| Benzo[d] nih.govresearchgate.netnih.govdioxathiole 2-oxide (Catechol sulfite) | Cyclopentadienone | mdpi.com |

| Benzo[d] nih.govresearchgate.netnih.govoxadithiole 2-oxide | Cyclopentadienethione | mdpi.com |

Conceptual Contributions to Sulfur Chemistry and Heterocyclic Ring Systems

A significant conceptual contribution arising from the study of this ring system is the elucidation of its three-dimensional structure through the X-ray diffraction analysis of Benzo[d] nih.govresearchgate.netnih.govoxadithiole 2-oxide. mdpi.com This was reportedly the first structural determination of any compound containing the 1,2,3-oxadithiole 2-oxide ring system. mdpi.com

The analysis revealed several key structural features:

The heterocyclic ring is not planar and adopts an envelope conformation .

The plane formed by atoms O(1), S(2), and S(3) is at an angle of 25.76(6)° to the plane defined by O(1), C(7a), C(3a), and S(3). mdpi.com

The exocyclic oxygen atom on the sulfur (S(2)) adopts an "axial" position , with the lone pair of electrons on S(2) occupying the equatorial position. mdpi.com

This structural characterization provides fundamental data that enhances the understanding of bonding, conformation, and stereoelectronics in five-membered, sulfur-containing heterocycles. It serves as a crucial reference point for theoretical calculations and for predicting the properties and reactivity of other members of this class of compounds.

| Nucleus | Position | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 1H | H-4 | 7.41 | mdpi.com |

| 1H | H-5 | 7.26 | mdpi.com |

| 1H | H-6 | 7.32 | mdpi.com |

| 1H | H-7 | 7.13 | mdpi.com |

| 13C | C-3a | 120.9 | mdpi.com |

| 13C | C-4 | 129.2 | mdpi.com |

| 13C | C-5 | 126.8 | mdpi.com |

| 13C | C-6 | 128.0 | mdpi.com |

| 13C | C-7 | 119.5 | mdpi.com |

| 13C | C-7a | 149.2 | mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2,3-oxadithiolane 2-oxide, and how can its purity and structural integrity be validated?

- Methodological Answer : Synthesis typically involves cyclization of amino alcohols or thiol derivatives under controlled conditions, such as using sulfur trioxide or sulfating agents. Characterization requires a combination of spectroscopic techniques (e.g., H/C NMR for functional group analysis) and X-ray crystallography (using software like Olex2 ). Purity can be assessed via HPLC with UV detection, calibrated against known standards. For structural validation, compare experimental infrared (IR) stretching frequencies (e.g., S=O bonds at ~1150–1250 cm) with computational predictions from density functional theory (DFT) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its carcinogenic potential and dermal absorption , use closed-system processing with local exhaust ventilation (LEV) to minimize airborne exposure. Personal protective equipment (PPE) must include nitrile gloves (tested for permeation resistance) and indirect-vent goggles. Monitor airborne concentrations using NIOSH-approved sampling methods (e.g., OSHA PV2121). Emergency protocols should address decontamination with copious water rinsing and immediate medical consultation for suspected overexposure .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reactivity profiles of this compound during ring-opening reactions?

- Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic vs. electrophilic pathways) can be modeled using hybrid DFT functionals (e.g., B3LYP ) with implicit solvation to simulate reaction environments. Compare activation energies () for competing pathways and validate with kinetic isotope effect (KIE) studies. For example, isotopic labeling of sulfur or oxygen atoms can distinguish between concerted and stepwise mechanisms .

Q. What advanced spectroscopic techniques are suitable for probing the electronic structure of this compound in solution and solid states?

- Methodological Answer : Solid-state O NMR can resolve oxygen environments in the sulfoxide group, while X-ray photoelectron spectroscopy (XPS) quantifies sulfur oxidation states (e.g., S vs. S). For solution studies, time-resolved transient absorption spectroscopy can track short-lived intermediates during photochemical reactions. Pair these with CASSCF (complete active space self-consistent field) calculations to map excited-state dynamics .

Q. How can researchers design experiments to elucidate the carcinogenic mechanisms of this compound at the molecular level?

- Methodological Answer : Use in vitro models (e.g., human hepatocyte cultures) to assess metabolic activation via cytochrome P450 enzymes. Employ LC-MS/MS to detect DNA adducts (e.g., S-oxide-derived guanine modifications). Comparative genomic profiling (RNA-seq) can identify upregulated DNA repair pathways. For mechanistic validation, synthesize isotopically labeled analogs (e.g., S) to track metabolic fate in vivo .

Q. What strategies mitigate experimental artifacts when studying the thermal stability of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert gas (N) to prevent oxidation. Use differential scanning calorimetry (DSC) with hermetically sealed pans to detect exothermic decomposition events. Cross-validate with accelerated rate calorimetry (ARC) for adiabatic conditions. Computational studies (ReaxFF MD simulations) can predict decomposition pathways and identify stabilizing additives (e.g., radical scavengers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.